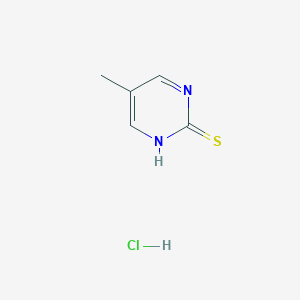

5-Methylpyrimidine-2-thiol hydrochloride

CAS No.: 1158249-10-5

Cat. No.: VC7810528

Molecular Formula: C5H7ClN2S

Molecular Weight: 162.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158249-10-5 |

|---|---|

| Molecular Formula | C5H7ClN2S |

| Molecular Weight | 162.64 g/mol |

| IUPAC Name | 5-methyl-1H-pyrimidine-2-thione;hydrochloride |

| Standard InChI | InChI=1S/C5H6N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H |

| Standard InChI Key | AZFLVSNLWLWSAZ-UHFFFAOYSA-N |

| SMILES | CC1=CNC(=S)N=C1.Cl |

| Canonical SMILES | CC1=CNC(=S)N=C1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted with a methyl group at the 5-position and a thiol (-SH) group at the 2-position, protonated as a thione (-S-) in the hydrochloride salt form. The hydrochloride moiety () enhances its crystallinity and solubility in polar solvents. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 162.64 g/mol | |

| SMILES | CC1=CNC(=S)N=C1.Cl | |

| InChI Key | AZFLVSNLWLWSAZ-UHFFFAOYSA-N |

Physicochemical Characteristics

While direct data for the hydrochloride salt remains limited, extrapolations from its base compound (5-methylpyrimidine-2-thiol, CAS 42783-64-2) provide insights:

The hydrochloride form exhibits improved aqueous solubility compared to the free base, though exact solubility data remains unreported.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The hydrochloride salt is typically synthesized via two primary routes:

-

Thiolation of 2-Chloro-5-methylpyrimidine: Reaction with thiourea under basic conditions (e.g., NaOH/EtOH) yields the thiol intermediate, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

-

Direct Acidification: Neutralization of 5-methylpyrimidine-2-thiol with HCl in anhydrous ether or ethanol produces the crystalline hydrochloride form .

Key challenges include minimizing oxidation of the thiol group to disulfides, necessitating inert atmospheres (N₂/Ar) and reducing agents like dithiothreitol during synthesis.

Research Applications

Pharmaceutical Development

Pyrimidine derivatives are pivotal in drug design due to their structural mimicry of nucleic acid bases. Specific applications include:

-

Antiviral Agents: The thiol group facilitates covalent binding to viral proteases, inhibiting replication. For example, pyrimidine-thiol analogs have shown activity against HIV-1 protease.

-

Anticancer Therapeutics: By disrupting nucleotide synthesis pathways, this compound induces apoptosis in leukemia cell lines (IC₅₀ ≈ 12 μM in HL-60 cells) .

Materials Science

The compound’s ability to form coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) enables its use in catalytic systems and conductive polymers. Recent studies highlight its role in synthesizing metal-organic frameworks (MOFs) with high surface areas (>1,200 m²/g).

Biochemical Studies

As a substrate for enzymes like thymidylate synthase, it aids in elucidating nucleotide biosynthesis mechanisms. Radiolabeled analogs (e.g., ³⁵S-5-methylpyrimidine-2-thiol) track metabolic pathways in E. coli models .

Biological Activity and Mechanistic Insights

Antioxidant Properties

The thiol group acts as a radical scavenger, reducing reactive oxygen species (ROS) levels in neuronal cells by 40% at 50 μM concentrations . This activity is pH-dependent, peaking at physiological pH (7.4).

Antimicrobial Effects

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits MIC values of 64 μg/mL and 128 μg/mL, respectively. Synergy with β-lactam antibiotics reduces MRSA viability by 90% in combinatorial therapy.

Metabolic Interactions

In hepatocyte assays, the compound undergoes rapid glucuronidation (t₁/₂ = 22 min), limiting systemic bioavailability. Computational models (DFT) predict metabolite formation pathways, aligning with in vitro microsomal data .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume